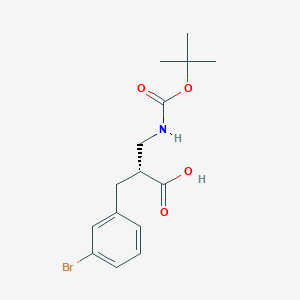
(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a bromobenzyl group and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-3-amino-3-(3-bromophenyl)propanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Formation of new benzyl derivatives.
Oxidation: Conversion to benzoic acid derivatives.
Deprotection: Formation of the free amine.
Scientific Research Applications
®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions with enzymes and other biological molecules, while the bromobenzyl group can participate in various substitution reactions. These interactions can modulate biological pathways and influence the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a different position of the bromine atom on the benzene ring.
®-3-(3-Chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Chlorine instead of bromine on the benzyl group.
®-3-(3-Bromobenzyl)-3-amino-propanoic acid: Lacks the Boc protection on the amino group.
Uniqueness
®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research and industry.
Biological Activity
(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as (R)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C15H20BrNO4
- CAS Number: 261360-77-4
- Molecular Weight: 356.23 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases:
- Modulation of Apoptotic Pathways:
- Interference with Cell Cycle Regulation:
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
-
Case Study on Cancer Cell Lines:
A study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound at concentrations above 10 µM . -
In Vivo Studies:
In animal models, administration of this compound resulted in tumor growth inhibition. The mechanism was linked to its ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment .
Properties
Molecular Formula |
C15H20BrNO4 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
(2R)-2-[(3-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
PALAEQFKVALUOR-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















